An In-depth Technical Guide to 2-[(2,5-Dichlorophenoxy)methyl]oxirane
An In-depth Technical Guide to 2-[(2,5-Dichlorophenoxy)methyl]oxirane
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and analytical methodologies for 2-[(2,5-Dichlorophenoxy)methyl]oxirane (CAS No. 21324-87-8). This molecule, possessing a reactive epoxide ring and a dichlorinated aromatic moiety, serves as a versatile intermediate in organic synthesis, with potential applications in the development of novel pharmaceuticals and agrochemicals.
Core Chemical and Physical Properties
2-[(2,5-Dichlorophenoxy)methyl]oxirane, with the molecular formula C₉H₈Cl₂O₂, is a solid at room temperature.[1] The presence of the dichlorophenyl group and the polar oxirane ring imparts a unique combination of properties that are critical for its application in further chemical transformations.
Table 1: Physicochemical Properties of 2-[(2,5-Dichlorophenoxy)methyl]oxirane and Related Analogues
| Property | 2-[(2,5-Dichlorophenoxy)methyl]oxirane | 2-[(3,4-Dichlorophenoxy)methyl]oxirane (Isomer) | 2-[(2-Methylphenoxy)methyl]oxirane (Analogue) |
| CAS Number | 21324-87-8[1] | 21320-30-9 | 2210-79-9[2] |
| Molecular Formula | C₉H₈Cl₂O₂[3] | C₉H₈Cl₂O₂[4] | C₁₀H₁₂O₂[2] |
| Molecular Weight | 219.06 g/mol [3] | 219.07 g/mol [4] | 164.20 g/mol [2] |
| Physical Form | Powder[1] | Not specified | Liquid[2] |
| Boiling Point | Not available | 310.7°C at 760 mmHg[4] | 109-111°C at 4 mmHg[2] |
| Melting Point | Not available | Not available | Not applicable |
| Density | Not available | 1.389 g/cm³[4] | 1.079 g/mL at 25°C[2] |
| Storage | Room Temperature[1] | Not specified | Not specified |
Note: Data for the 3,4-dichloro isomer and the 2-methylphenoxy analogue are provided for comparative purposes, as specific experimental data for the 2,5-dichloro isomer is limited in publicly available literature.
Synthesis of 2-[(2,5-Dichlorophenoxy)methyl]oxirane: A Mechanistic Approach
The most direct and industrially scalable synthesis of 2-[(2,5-Dichlorophenoxy)methyl]oxirane involves the Williamson ether synthesis, reacting 2,5-dichlorophenol with epichlorohydrin. This reaction is typically carried out under basic conditions, which facilitates the deprotonation of the phenolic hydroxyl group, forming a nucleophilic phenoxide ion.
Reaction Scheme:
Figure 1: General synthesis of 2-[(2,5-Dichlorophenoxy)methyl]oxirane.
Detailed Experimental Protocol (Hypothetical, based on similar reactions):
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Preparation: To a solution of 2,5-dichlorophenol (1 equivalent) in a suitable solvent such as dimethyl sulfoxide (DMSO) or aqueous methanol, a strong base like sodium hydroxide or potassium hydroxide (1.1 equivalents) is added portion-wise at room temperature.[5] The mixture is stirred until the phenol is completely dissolved and has formed the corresponding phenoxide salt.
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Reaction: Epichlorohydrin (1.2 equivalents) is then added dropwise to the reaction mixture.[5] The reaction is typically heated to a temperature between 60-80°C and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for the disappearance of the starting materials.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The aqueous layer is then extracted with an organic solvent such as ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 2-[(2,5-Dichlorophenoxy)methyl]oxirane.
Chemical Reactivity: The Versatility of the Oxirane Ring
The high ring strain of the epoxide in 2-[(2,5-Dichlorophenoxy)methyl]oxirane makes it susceptible to ring-opening reactions with a wide variety of nucleophiles. This reactivity is the cornerstone of its utility as a synthetic intermediate. The regioselectivity of the ring-opening is dependent on the reaction conditions (acidic or basic).
Base-Catalyzed Ring-Opening
Under basic or nucleophilic conditions, the ring-opening follows an Sₙ2 mechanism. The nucleophile attacks the less sterically hindered carbon of the epoxide ring.[6]
Mechanism of Base-Catalyzed Ring-Opening:
Figure 2: Base-catalyzed epoxide ring-opening.
Experimental Protocol: Reaction with an Amine (Example)
A common application of this reaction is the synthesis of β-amino alcohols, which are important pharmacophores.
-
Reaction Setup: 2-[(2,5-Dichlorophenoxy)methyl]oxirane (1 equivalent) is dissolved in a suitable solvent, such as ethanol or isopropanol.
-
Nucleophilic Addition: The amine (e.g., isopropylamine, 2-5 equivalents) is added to the solution.[7]
-
Reaction Conditions: The mixture is heated to reflux and the reaction progress is monitored by TLC or LC-MS.
-
Isolation: After completion, the solvent and excess amine are removed under reduced pressure. The resulting crude product, a 1-amino-3-(2,5-dichlorophenoxy)propan-2-ol derivative, can be purified by column chromatography or crystallization.
Acid-Catalyzed Ring-Opening
In the presence of an acid, the epoxide oxygen is first protonated, which activates the ring towards nucleophilic attack. The regioselectivity of the subsequent nucleophilic attack depends on the substitution pattern of the epoxide. For a terminal epoxide like 2-[(2,5-Dichlorophenoxy)methyl]oxirane, the attack of the nucleophile will predominantly occur at the more substituted carbon due to the partial positive charge stabilization, following a mechanism that has both Sₙ1 and Sₙ2 character.[8]
Mechanism of Acid-Catalyzed Ring-Opening:
Figure 3: Acid-catalyzed epoxide ring-opening.
Analytical Methodologies
Accurate quantification and characterization of 2-[(2,5-Dichlorophenoxy)methyl]oxirane are essential for quality control and reaction monitoring. A combination of chromatographic and spectroscopic techniques is typically employed.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC): HPLC is a suitable technique for monitoring the synthesis and purity of 2-[(2,5-Dichlorophenoxy)methyl]oxirane. Due to the lack of a strong chromophore in the epoxide moiety itself, UV detection is often performed at a wavelength corresponding to the absorbance of the dichlorophenyl group (around 230-280 nm). For trace analysis of epoxides, derivatization with a UV-active reagent like N,N-diethyldithiocarbamate can be employed to enhance sensitivity.[1][3]
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds. For the analysis of 2-[(2,5-Dichlorophenoxy)methyl]oxirane, a non-polar or mid-polar capillary column (e.g., HP-5MS) can be used.[9] The mass spectrum will show a characteristic molecular ion peak and fragmentation pattern that can be used for identification and quantification.
Table 2: General Chromatographic Conditions
| Parameter | HPLC | GC-MS |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)[10] | Non-polar capillary (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)[9] |
| Mobile Phase/Carrier Gas | Acetonitrile/Water gradient[10] | Helium[9] |
| Detection | UV (e.g., 230 nm)[10] | Mass Spectrometry (Electron Ionization)[9] |
| Sample Preparation | Dissolution in a suitable organic solvent (e.g., acetonitrile)[10] | Dissolution in a volatile organic solvent (e.g., hexane, ethyl acetate)[11] |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons in the region of δ 7.0-7.5 ppm. The protons of the oxirane ring and the adjacent methylene group would appear as a complex set of multiplets in the upfield region, likely between δ 2.5 and 4.5 ppm.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the dichlorinated aromatic carbons, the carbons of the oxirane ring, and the methylene bridge carbon. The aromatic carbons would resonate in the δ 110-160 ppm range, while the aliphatic carbons of the oxirane and methylene groups would be found further upfield.
-
Mass Spectrometry (MS): The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 218, with a characteristic isotopic pattern for two chlorine atoms (M+2 and M+4 peaks). Fragmentation would likely involve the loss of the epoxide ring and cleavage of the ether linkage.
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the C-O-C stretching of the ether and epoxide (around 1250 and 850 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.[5]
Safety and Handling
2-[(2,5-Dichlorophenoxy)methyl]oxirane should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Based on data for similar compounds, it may cause skin and eye irritation.[1] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-[(2,5-Dichlorophenoxy)methyl]oxirane is a valuable synthetic intermediate with significant potential in various fields of chemical research and development. Its synthesis via the Williamson ether reaction is straightforward, and the reactivity of its epoxide ring allows for a wide range of chemical transformations. This guide provides a foundational understanding of its properties and methodologies, serving as a valuable resource for scientists working with this and related compounds. Further research to fully characterize its physical and spectral properties, as well as to explore its reactivity in greater detail, is warranted.
References
Sources
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- 3. 2-[(2,5-DICHLOROPHENOXY)METHYL]OXIRANE [chemicalbook.com]
- 4. 2-[(3,4-dichlorophenoxy)methyl]oxirane | CAS#:21320-30-9 | Chemsrc [chemsrc.com]
- 5. researchgate.net [researchgate.net]
- 6. epa.gov [epa.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chembk.com [chembk.com]
- 9. Determination of Chlorophenoxy Acid Methyl Esters and Other Chlorinated Herbicides by GC High-resolution QTOFMS and Soft lonization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
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